molecular formula C10H12O2 B1581003 3-(2-Methoxyphenyl)propanal CAS No. 33538-83-9

3-(2-Methoxyphenyl)propanal

Cat. No. B1581003
CAS RN: 33538-83-9
M. Wt: 164.2 g/mol
InChI Key: FIMNMFRUQUMXEV-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propanal, also known as 2-Propenal, 3-(2-methoxyphenyl)-, is a chemical compound with the formula C10H10O2 . It has a molecular weight of 162.1852 . It is also known by other names such as Cinnamaldehyde, o-methoxy-; o-Methoxycinnamaldehyde; o-Methoxycinnamic aldehyde; 2-Methoxycinnamaldehyde; β-(o-Methoxyphenyl)acrolein; 2-Methoxycinnamic aldehyde; Ortho methoxy cinnamic aldehyde; (E)-o-Methoxycinnamaldehyde; 2’-methoxycinnamaldehyde .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)propanal is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+ .


Physical And Chemical Properties Analysis

3-(2-Methoxyphenyl)propanal is a solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere, under -20C .

Scientific Research Applications

1. Spectral and Structural Analysis

3-(2-Methoxyphenyl)propanal derivatives have been examined for their structural and spectral properties using methods like density functional theory. These studies include analysis of optimized structural parameters, electron localization function, and topological properties in various solvents. Such research aids in understanding the electronic properties and potential applications of these compounds in areas like molecular docking and drug design (R. H. et al., 2021).

2. Synthesis of Phenolic Propanediols

Research has been conducted on synthesizing isomeric 3-(hydroxyphenyl)propane-1,2-diols and related compounds from 3-(2-Methoxyphenyl)propanal derivatives. These studies are crucial for the development of chelating agents, particularly in the context of borate anion immobilization (J. Tyman & P. Payne, 2006).

3. Potential Cancer Chemopreventive Agent

Derivatives of 3-(2-Methoxyphenyl)propanal, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have shown potential as cancer chemopreventive agents. These compounds, extracted from plants like Acronychia baueri, exhibit biological effects related to the prevention of colon and tongue cancers, presenting a novel avenue for chemopreventive drug development (M. Curini et al., 2006).

4. Physico-chemical Properties for Beta-Adrenolytics

Studies on the physico-chemical properties of 2-methoxyphenyl derivatives have implications for developing beta-adrenolytic drugs. These studies explore various properties like lipophilicity and surface activity, which are crucial for understanding the relationship between a drug's structure and its biological activity (M. Stankovicová et al., 2014).

5. Antimicrobial and Antioxidative Applications

Several studies have focused on the antimicrobial and antioxidative properties of 3-(2-Methoxyphenyl)propanal derivatives. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal pathogens, as well as their capacity to inhibit oxidative processes, which is significant for both medical and industrial applications (M. Nagamani et al., 2018), (H. Kikuzaki et al., 1999).

6. Nonlinear Optical Properties

The nonlinear optical properties of certain 3-(2-Methoxyphenyl)propanal derivatives have been studied, revealing potential applications in fields like photonics and optoelectronics. These investigations encompass both theoretical and experimental approaches, analyzing properties such as hyperpolarizability and fluorescence switching (Elizabeth Mathew et al., 2019).

Safety And Hazards

3-(2-Methoxyphenyl)propanal may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and is harmful to aquatic life with long-lasting effects (H412) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-(2-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMNMFRUQUMXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295786
Record name 3-(2-methoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)propanal

CAS RN

33538-83-9
Record name 33538-83-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Meanwhile, a solution of 760 mg of dimethyl sulfoxide in 2 ml of methylene chloride was added dropwise to a solution of 740 mg of oxalyl chloride in 12 ml of methylene chloride at -60° C., with stirring, and the mixture was stirred at the same temperature for 10 minutes. At the end of this time, a solution of 640 mg of 3-(2-methoxyphenyl)propanol (prepared as described above) in 3 ml of methylene chloride was added dropwise to the mixture, and the mixture was stirred for a further 10 minutes. 1.96 g of triethylamine were then slowly added dropwise to the mixture at the same temperature. The cooling bath was removed, and the reaction mixture was stirred at room temperature for 30 minutes and then mixed with water. The methylene chloride layer was separated, dried over anhydrous magesium sulfate, and concentrated by evaporation under reduced pressure. The oily residue thus obtained was purified by column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 540 mg of 3-(2-methoxyphenyl)propanal as a colorless oil.
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ND Sung, BM Kwon, CH Lim… - Applied Biological …, 1998 - koreascience.kr
Various cinnamaldehyde derivatives were synthesized and their inhibition activity $(pI_ {50}) $ of farnesyl protein transferase (FPTase) was measured to examine the structure-activity …
Number of citations: 6 koreascience.kr
MR Miller - 2000 - repository.lib.ncsu.edu
The search continues for an environmentally safe, low cost, fast acting insecticide formosquitoes. Mosquitoes have been the cause of large-scale epidemics, such as yellowfever, …
Number of citations: 2 repository.lib.ncsu.edu
FI Carroll, MS Melvin, MC Nuckols… - Journal of medicinal …, 2006 - ACS Publications
In a previous study, we identified (−)-N-[(1R,4S,5S,7R)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-3-(1-piperidinyl)propanamide (5a, KAA-1) as the …
Number of citations: 31 pubs.acs.org
T Kawajiri, M Kato, H Nakata, R Goto… - The Journal of …, 2019 - ACS Publications
The development of a novel chemoselective functionalization can diversify the strategy for synthesizing the target molecules. The perfect chemoselectivity between aromatic and …
Number of citations: 15 pubs.acs.org
TW Chang, PY Ho, KC Mao, FE Hong - Dalton Transactions, 2015 - pubs.rsc.org
A new category of secondary phosphine oxides (SPOs) (5a–5j) with/without benzo-fused five-membered heterocyclic substituents were prepared. These new compounds are air- and …
Number of citations: 9 pubs.rsc.org
KA Bahou, DC Braddock, AG Meyer… - The Journal of …, 2020 - ACS Publications
A retrosynthetic disconnection–reconnection analysis of epoxypolyenes—substrates that can undergo cyclization to podocarpane-type tricycles—reveals relay-actuated Δ 6,7 -…
Number of citations: 6 pubs.acs.org
CQ Wang, Y Li, C Feng - Cell Reports Physical Science, 2021 - cell.com
Multi-functionalized tertiary/secondary boronates and silanes have found wide applications in areas spanning organic synthesis, advanced material development, and pharmaceutical …
Number of citations: 8 www.cell.com
YZ Liu, J Zhang, PF Xu, YC Luo - The Journal of Organic …, 2011 - ACS Publications
A highly efficient asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes is developed to afford 2-substituted indolin-3-one derivatives in high yields (up to …
Number of citations: 45 pubs.acs.org
H Vora - 2011 - search.proquest.com
N-heterocyclic carbene catalyzed alpha-redox reaction has been utilized towards the catalytic synthesis of amides utilizing amines and substoichiometric quantities of an acyl transfer …
Number of citations: 3 search.proquest.com
JRL Smith, ROC Norman, ME Rose… - Journal of the Chemical …, 1979 - pubs.rsc.org
Synthesis of Morphine Analogues. Part 1. Synthesis of Some 5-Benzyl- 2-met hylocta hydroisoquinol ines Page 1 1979 2863 Synthesis of Morphine Analogues. Part 1. Synthesis of …
Number of citations: 2 pubs.rsc.org

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